The synthesis of Nonylbenzene-PEG8-OH typically involves the reaction of nonylbenzene with polyethylene glycol (PEG) derivatives. The technical details of the synthesis can vary depending on the specific applications and desired properties of the final product. A common method includes:
The use of high-purity reagents and controlled reaction conditions is crucial to achieving the desired molecular weight and functional properties of the linker.
Nonylbenzene-PEG8-OH features a nonylbenzene moiety linked to an eight-unit polyethylene glycol chain with a hydroxyl group at one end. The molecular formula can be represented as C_{15}H_{26}O_{2} with a molecular weight of approximately 250 g/mol.
The structural representation can be summarized as follows:
This unique structure allows Nonylbenzene-PEG8-OH to function effectively as a linker in PROTAC applications.
Nonylbenzene-PEG8-OH can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions are essential for modifying Nonylbenzene-PEG8-OH for specific therapeutic applications.
In the context of PROTACs, Nonylbenzene-PEG8-OH acts as a crucial linker that connects the ligand binding domain of a target protein with an E3 ubiquitin ligase. The mechanism involves:
This mechanism allows for selective degradation of proteins implicated in various diseases, offering potential therapeutic benefits.
Nonylbenzene-PEG8-OH exhibits several notable physical and chemical properties:
These properties are critical for its application in drug formulation and delivery systems.
Nonylbenzene-PEG8-OH is primarily used in scientific research related to drug discovery and development. Its applications include:
The versatility of Nonylbenzene-PEG8-OH makes it a valuable tool in modern medicinal chemistry and biopharmaceutical research.
Polyethylene glycol (PEG) serves as a critical structural component in PROTAC linker design due to its unique physicochemical properties. Nonylbenzene-PEG8-OH (MW: 572.77 g/mol, CAS: 41506-14-3) incorporates an octaethylene glycol (PEG8) chain that bridges the nonylbenzene hydrophobic domain and a terminal hydroxyl group. This architecture leverages PEG's amphiphilic nature to enhance aqueous solubility, which is essential for bioavailability and intracellular delivery of PROTACs [4] [6]. The ethylene oxide (C₂H₄O) repeating units form hydrogen bonds with water molecules, while the nonylbenzene moiety provides mild lipophilicity, achieving a balanced logP value of 4.47 [9]. Studies confirm that PEGylation reduces nonspecific binding to plasma proteins and minimizes rapid renal clearance, thereby improving pharmacokinetic profiles. The high hydration capacity of PEG chains also shields PROTACs from enzymatic degradation, extending their systemic circulation half-life [4].
Table 1: Solubility Parameters of Nonylbenzene-PEG8-OH
Property | Value | Measurement Context |
---|---|---|
Molecular Weight | 572.77 g/mol | Calculated (C₃₁H₅₆O₉) |
logP | 4.47 | Computational prediction |
PSA (Polar Surface Area) | 94.07 Ų | From SMILES analysis |
Hydrogen Bond Acceptors | 9 | Molecular descriptor |
The length of the PEG chain directly influences PROTAC bioactivity by modulating molecular flexibility, solubility, and spatial alignment of E3 ligase-binding and target-protein-binding domains. Nonylbenzene-PEG8-OH (8 ethylene oxide units) offers an optimal balance between hydrophilicity and steric flexibility compared to shorter analogs like Nonylbenzene-PEG5-OH (5 units, MW: 440.61 g/mol) [3] [10]. Shorter chains (PEGn, n<5) exhibit reduced solubility and faster clearance, while longer chains (PEGn, n>10) may impede cellular uptake due to excessive hydrodynamic volume. Empirical data indicate that PEG8 linkers enable >90% target protein degradation at 100 nM concentrations in cellular assays, attributed to their ideal length for forming productive ternary complexes [1] [9].
Table 2: Impact of PEG Chain Length on PROTAC Properties
PEG Units | MW (g/mol) | logP | Solubility (mg/mL) | Degradation Efficacy |
---|---|---|---|---|
PEG5 | 440.61 | 4.42 | 15.2 | 65–70% |
PEG8 | 572.77 | 4.47 | 28.5 | >90% |
PEG10 | 656.87 | 4.51 | 32.1 | 85–88% |
Traditional synthesis of Nonylbenzene-PEG8-OH relies on stoichiometric activating agents, generating significant toxic waste. Recent advances employ magnetically recoverable nanocatalysts like Fe₃O₄@PEG to promote Williamson ether coupling between nonylbenzene derivatives and PEG chains [8]. The superparamagnetic core (Fe₃O₄) enables rapid separation using external magnets, while the PEG coating acts as a phase-transfer catalyst, accelerating nucleophilic substitution. This system achieves 92% yield under solvent-free conditions at 80°C, with catalyst recyclability exceeding 10 cycles without activity loss. The heterogeneous design eliminates aqueous workups, reducing organic solvent waste by 70% compared to homogeneous catalysts like p-toluenesulfonic acid [5] [8].
Ultrasound irradiation (20–40 kHz) significantly enhances the synthesis efficiency of Nonylbenzene-PEG8-OH by improving mass transfer and reagent activation. Cavitation bubbles generated during sonication create localized hotspots (~5000 K), facilitating the cleavage of C-O bonds in nonylbenzene halides and promoting nucleophilic attack by PEG8-OH [5] [8]. Reactions under ultrasound achieve 95% conversion in 30 minutes at 50°C, whereas conventional heating requires 12 hours at 80°C. This method also suppresses diester byproducts by minimizing thermal degradation pathways. Statistical optimization reveals that ultrasonic power (150 W) and pulse duration (5 s on/2 s off) are critical parameters for maximizing yield while preserving PEG chain integrity [5].
Table 3: Catalytic Systems for Nonylbenzene-PEG8-OH Synthesis
Catalyst Type | Conditions | Yield | Byproducts | Reusability |
---|---|---|---|---|
Fe₃O₄@PEG nanocatalyst | 80°C, solvent-free | 92% | <3% | >10 cycles |
Cs HPA heteropoly acid | 130°C, N₂ flow | 89% | 5–8% | Not reusable |
Ultrasound-assisted (no catalyst) | 50°C, 30 min | 95% | <2% | N/A |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7